4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
Overview
Description
4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate: is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play vital roles in various biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by its sulfonic acid groups and sodium salt form, which enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the porphyrin core. The sulfonic acid groups are introduced by sulfonation reactions, and the sodium salt form is obtained by neutralizing the sulfonic acid with sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The porphyrin core can be oxidized to form different oxidation states, which are important in catalytic processes.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: : The sulfonic acid groups can be substituted with other functional groups to alter the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Oxidized porphyrins with different oxidation states.
Reduction: : Reduced porphyrins with altered electronic properties.
Substitution: : Substituted porphyrins with new functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a catalyst in organic synthesis and as a reagent in analytical chemistry for detecting transition metals.
Biology: : Employed in studies of heme proteins and their functions in biological systems.
Medicine: : Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: : Utilized in the development of sensors and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The porphyrin core can bind to metal ions, forming metalloporphyrins, which are involved in various catalytic and biological processes. The sulfonic acid groups enhance the solubility and stability of the compound, making it suitable for use in different applications.
Comparison with Similar Compounds
This compound is compared with other similar porphyrins, such as 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin and 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin . The presence of sulfonic acid groups and the sodium salt form make it unique in terms of solubility and reactivity. These features distinguish it from other porphyrins and enhance its utility in various applications.
Properties
IUPAC Name |
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O12S4.4Na.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;1H2/q;4*+1;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNVUEGSCDLLCZ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N4Na4O13S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.